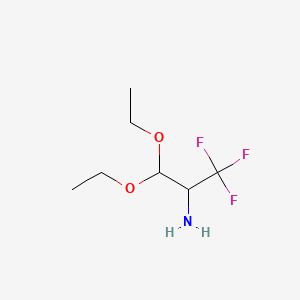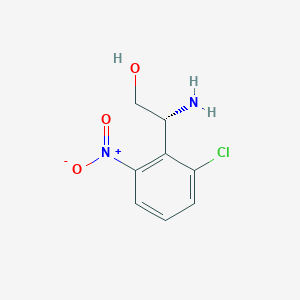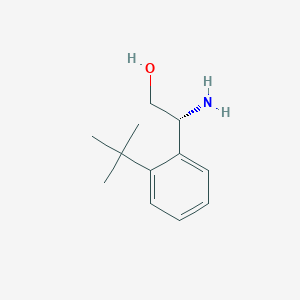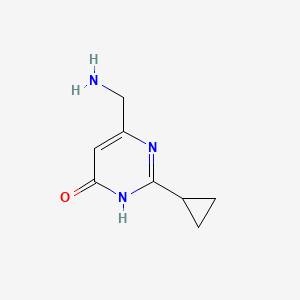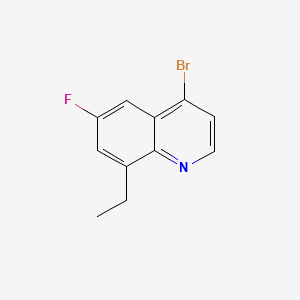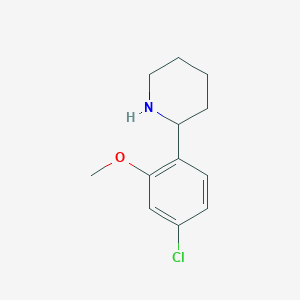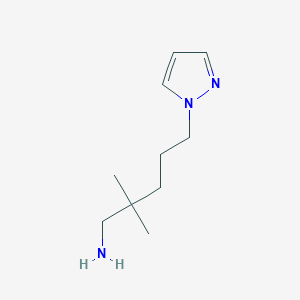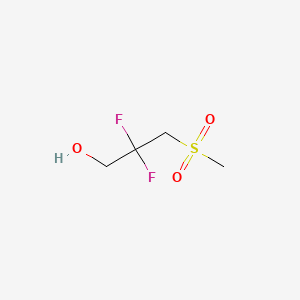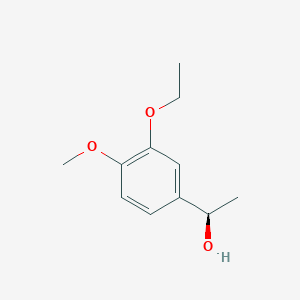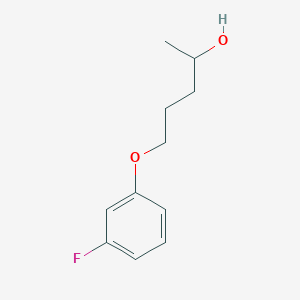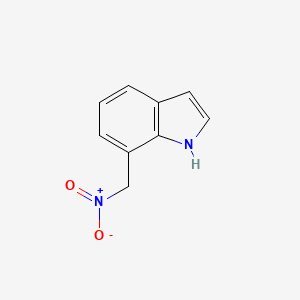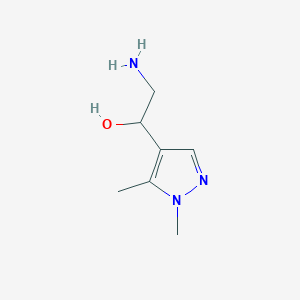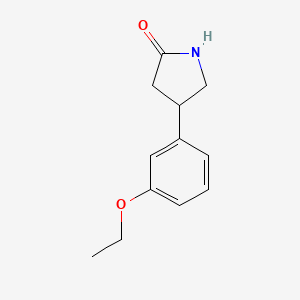
4-(3-Ethoxyphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Ethoxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely encountered in natural products and synthetic compounds due to their potent biological activities and diverse functional properties . This compound is characterized by the presence of an ethoxy group attached to the phenyl ring, which is further connected to the pyrrolidinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxyphenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed .
Industrial Production Methods
Industrial production of pyrrolidinones often involves the use of large-scale organic synthesis techniques. These methods typically include the use of specific oxidants and additives to achieve high yields and selectivity . The process may also involve the use of transition-metal catalysts to facilitate the reaction .
化学反応の分析
Types of Reactions
4-(3-Ethoxyphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often require the use of halogenating agents or nucleophiles .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound .
科学的研究の応用
4-(3-Ethoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(3-Ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(3-Ethoxyphenyl)pyrrolidin-2-one include:
Pyrrolidin-2-one: A basic structure without the ethoxyphenyl group.
Pyrrolidin-2,5-diones: Compounds with additional functional groups on the pyrrolidinone ring.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Uniqueness
The uniqueness of this compound lies in the presence of the ethoxy group on the phenyl ring, which imparts distinct chemical and biological properties to the compound.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
4-(3-ethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11-5-3-4-9(6-11)10-7-12(14)13-8-10/h3-6,10H,2,7-8H2,1H3,(H,13,14) |
InChIキー |
CCPUZTZKAPXKMH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C2CC(=O)NC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


